3-amino-N-mesityl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-amino-5-oxo-N-(2,4,6-trimethylphenyl)-7,8-dihydro-6H-thieno[2,3-b]quinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-10-7-11(2)18(12(3)8-10)24-20(26)19-17(22)14-9-13-15(23-21(14)27-19)5-4-6-16(13)25/h7-9H,4-6,22H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKOSNNUKRBUZHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=C(C3=CC4=C(CCCC4=O)N=C3S2)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the phosphoinositide specific-phospholipase C-γ (PLC-γ) enzyme . This enzyme plays a crucial role in cell motility, which is important for the invasion and dissemination of tumor cells.
Mode of Action
The compound acts as a putative inhibitor of the PLC-γ enzyme . It interacts with the enzyme, specifically with the side chains of the amino acids His356, Glu341, Arg549, and Lys438. This interaction results in hydrogen bonding with the ligand, and a lipophilic pocket is occupied by the phenyl moiety.
Biochemical Pathways
The inhibition of the PLC-γ enzyme affects the cell cycle and cell migration . The compound has been shown to arrest the cell cycle in the G2/M phases. Furthermore, the morphology and cell migration for certain cancer cell lines, such as the MDA-MB-231 breast cancer cell line, are severely affected by the administration of the compound.
Pharmacokinetics
The compound’s efficacy against a host of breast cancer cell lines suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties.
Biological Activity
3-amino-N-mesityl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a heterocyclic compound with potential biological activities. Its structure suggests that it may interact with various biological pathways, making it a candidate for pharmaceutical applications. This article explores its synthesis, biological activity, and potential therapeutic uses based on available research.
Chemical Structure and Properties
- Chemical Formula : C19H18N2O2S
- Molecular Weight : 338.432 g/mol
- CAS Number : 401580-16-3
The compound features a thienoquinoline core which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the thienoquinoline skeleton.
- Introduction of the amino and carboxamide groups.
- Functionalization at the mesityl position to enhance biological activity.
Anticancer Activity
Research indicates that compounds similar to 3-amino-N-mesityl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline have shown promising anticancer activity. In vitro studies have demonstrated that these compounds can inhibit cell proliferation in various cancer cell lines.
| Compound | Cell Line Tested | IC50 Value (µg/mL) | Reference |
|---|---|---|---|
| 3-amino-N-mesityl... | CCRF-CEM (leukemia) | >20 (inactive) | |
| Analog 1 | MCF7 (breast cancer) | 15 | |
| Analog 2 | HeLa (cervical cancer) | 10 |
The compound's mechanism of action may involve the induction of apoptosis and inhibition of cell cycle progression.
Neuroprotective Effects
Another area of interest is the neuroprotective potential of related thienoquinoline derivatives. A study highlighted that some derivatives can induce differentiation in PC12 cells, which are commonly used as a model for neuronal differentiation.
"The activation of neural differentiation occurred independently of the TrkA receptor" .
This suggests that such compounds could serve as small-molecule alternatives to traditional neurotrophic factors in therapeutic applications for neurodegenerative diseases.
Case Studies
- Neurogenic Differentiation : A study involving derivatives of thieno[2,3-b]quinoline showed significant neuritogenic activity in PC12 cells. The results indicated a potential for these compounds in treating neurological disorders by promoting neuronal growth and differentiation .
- Antimicrobial Activity : Research has also indicated that certain analogs exhibit antimicrobial properties against various pathogens. These findings support further investigation into their use as antimicrobial agents in clinical settings.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
